molecular formula C14H18N2O2 B1439213 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170001-31-6

5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B1439213
M. Wt: 246.3 g/mol
InChI Key: PRLKTNLLHPKHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, is a synthetic compound with a variety of potential applications in scientific research. It is a derivative of benzoxazepine, which is a heterocyclic compound with a five-membered ring. 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.

Scientific Research Applications

Chemistry and Biological Activity

Benzoxazepines, including compounds structurally similar to 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, have been explored for their significant biological activities. The chemistry and biological activity of new 3-benzazepines have been studied, with compounds showing cytotoxicity to human leukemia cells, potential for DNA interaction, and inhibition of multi-drug resistance pumps in mouse lymphoma cells, highlighting their importance in cancer research and therapy Kawase, Saito, & Motohashi, 2000.

Pharmacological Properties of 1,5-Benzoxazepines

1,5-Benzoxazepines are distinguished by their pharmacological properties, including anticancer, antibacterial, and antifungal activities. These compounds have shown potential in treating neuronal disorders like Alzheimer's and Parkinson's disease, emphasizing their significance in developing new therapeutic agents Stefaniak & Olszewska, 2021.

Synthetic Approaches and Biological Applications

The synthesis and biological applications of benzodiazepines and related compounds have been a focal point of research. These compounds are important in the pharmaceutical industry for their roles in organic synthesis and medicinal chemistry, especially 1,4- and 1,5-benzodiazepines, which have shown a wide range of biological activities such as anticonvulsion and anti-anxiety Teli, Teli, Soni, Sahiba, & Agarwal, 2023.

Antimicrobial and Antineoplastic Potential

Research on benzoxazinoids, including benzoxazinones and benzoxazolinones, has revealed their role in plant defense and potential as antimicrobial agents. The backbone of 1,4-benzoxazin-3-one has been proposed as a scaffold for designing new antimicrobial compounds, demonstrating the versatile applications of benzoxazepine-related structures in creating novel therapeutics de Bruijn, Gruppen, & Vincken, 2018.

properties

IUPAC Name

8-amino-3,3-dimethyl-5-prop-2-enyl-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKTNLLHPKHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)N)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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